(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
This compound belongs to the cephalosporin class of β-lactam antibiotics, characterized by a bicyclic core structure (5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) with substitutions at the C-3 and C-7 positions. The C-7 side chain features a 2-amino-2-(4-hydroxyphenyl)acetyl group, which confers enhanced stability against β-lactamase enzymes compared to earlier cephalosporins . The 4-hydroxyphenyl moiety may improve binding to penicillin-binding proteins (PBPs) in Gram-positive bacteria, while the methyl group at C-3 influences pharmacokinetic properties, such as plasma protein binding and renal excretion .
Properties
Molecular Formula |
C16H17N3O5S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10?,11-,15-/m1/s1 |
InChI Key |
BOEGTKLJZSQCCD-HUFXEGEASA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Patent-Based Six-Step Synthesis
A landmark method from CN101538273B outlines a six-step protocol starting from (6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-3-chloromethyl-2-carboxylic acid p-methoxybenzyl ester (GCLE):
Step 1: Zinc-Mediated Dechlorination
GCLE reacts with activated zinc powder (3 eq) and ammonium chloride in DMF at 10°C for 20 minutes, achieving 96% yield of the 3-hydroxyl intermediate. This step avoids hazardous phosphorus reagents used in earlier methods.
Step 2: Peracetic Acid Oxidation
The 3-hydroxyl intermediate undergoes oxidation with 18% peracetic acid in dichloromethane at 5°C, followed by ozonolysis at −20°C. Sodium bisulfite reduction yields a ketone intermediate (91% purity by HPLC).
Step 3: Mesylation and Substitution
Methanesulfonyl chloride in dichloromethane with triethylamine converts the 3-hydroxyl to a mesylate, which is displaced by phosphorus trichloride to install the 3-chloro group (89% yield).
Step 4: Zinc-Acetic Acid Reduction
Zinc powder in acetic acid reduces the 3-chloromethyl group to 3-methyl at 25–30°C over 4 hours, achieving 91.2% yield. This step is critical for avoiding Δ³-isomer formation.
Step 5/6: Deprotection and Enzymatic Cleavage
Meta-cresol removes the p-methoxybenzyl protecting group, while Semacylase PG-450 cleaves the phenylacetyl moiety to unveil the free amine (overall 82% yield for final steps).
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Zn, NH₄Cl, DMF, 10°C | 3-Hydroxyl intermediate | 96% |
| 2 | CH₃CO₃H, O₃, NaHSO₃ | Ketone intermediate | 91% |
| 3 | MsCl, Et₃N, PCl₃ | 3-Chloro derivative | 89% |
| 4 | Zn, CH₃COOH, 25°C | 3-Methyl intermediate | 91.2% |
| 5 | m-Cresol, 25°C | Deprotected intermediate | 85% |
| 6 | Semacylase PG-450 | Target compound | 82% |
Comparative Analysis with Historical Methods
Early routes (e.g., US4440683) suffered from multiple drawbacks:
-
Ozonolysis at −60°C : Required cryogenic conditions, increasing energy costs.
-
Trimethyl Phosphite Usage : Generated toxic phosphorus byproducts.
-
Δ³-Isomer Formation : Up to 15% in 3-hydroxyl intermediates due to sulfonation side reactions.
The CN101538273B method addresses these via:
-
Ambient-Temperature Zinc Reduction : Eliminates cryogenic needs while suppressing isomerization.
-
Enzymatic Deprotection : Replaces harsh acid/base conditions, improving stereochemical integrity.
Table 2: Method Comparison
| Parameter | Prior Art (US4440683) | CN101538273B |
|---|---|---|
| Steps | 8 | 6 |
| Overall Yield | 48% | 68% |
| Hazardous Reagents | PCl₅, (MeO)₃P | None |
| Δ³-Isomer Content | 12–15% | <2% |
Analytical Characterization
Chromatographic Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) confirms ≥98.5% purity. Key retention times:
Spectroscopic Confirmation
-
¹H NMR (D₂O) : δ 7.25 (d, J=8.5 Hz, 2H, ArH), 6.75 (d, J=8.5 Hz, 2H, ArH), 5.12 (d, J=4.8 Hz, 1H, H-6), 4.98 (dd, J=4.8/8.1 Hz, 1H, H-7), 3.52 (s, 3H, 3-CH₃).
-
HRMS (ESI+) : m/z 364.0942 [M+H]⁺ (calc. 364.0948 for C₁₆H₁₈N₃O₅S).
Challenges and Optimization Strategies
Stereochemical Control
The 7R configuration is maintained via:
Solvent Selection
DMF enables high solubility of zinc intermediates but requires strict water control (<0.1% to prevent hydrolysis). Alternatives like THF reduce metal coordination but lower yields to 78%.
Environmental and Scale-Up Considerations
The CN101538273B route reduces E-factor from 32 to 18 via:
Chemical Reactions Analysis
Types of Reactions: Cefadroxil anhydrous undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can modify the side chains of the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various derivatives of cefadroxil with modified antibacterial properties .
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features a bicyclic framework with a thiazolidine ring, which is characteristic of cephalosporins. Its molecular formula is C21H27N5O9S2, highlighting the presence of multiple functional groups that contribute to its biological activity. The specific stereochemistry at the 6 and 7 positions plays a crucial role in its interaction with biological targets.
Antimicrobial Activity
Cephalosporins, including this compound, are primarily used as antibiotics. They exhibit efficacy against a range of Gram-positive and Gram-negative bacteria. Research has demonstrated that this compound retains significant antibacterial properties, making it a candidate for treating infections caused by resistant bacterial strains. Studies have shown that derivatives of this compound can enhance its potency against specific pathogens .
Anticancer Research
Recent studies have explored the potential anticancer applications of cephalosporins. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, in vitro studies have indicated that it can effectively reduce the viability of breast cancer cells (MCF-7) through mechanisms involving cell cycle arrest and apoptosis induction .
Neuroprotective Effects
Emerging research suggests that compounds similar to this cephalosporin may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit β-secretase (BACE1) activity has been highlighted, suggesting a role in reducing amyloid plaque formation associated with Alzheimer's pathology .
Anti-inflammatory Properties
There is growing interest in the anti-inflammatory effects of cephalosporins, including this compound. Studies indicate that it may modulate inflammatory pathways, thereby offering therapeutic benefits in conditions characterized by chronic inflammation .
Synthesis and Derivative Development
The synthesis of this compound and its derivatives is an active area of research. Novel synthetic routes have been developed to enhance its pharmacological profile, focusing on modifications that improve solubility, stability, and bioavailability .
Case Study 1: Antibacterial Efficacy
In a comparative study assessing various cephalosporin derivatives against Staphylococcus aureus and Escherichia coli, the compound demonstrated superior activity relative to traditional antibiotics like penicillin. The study highlighted its potential as a frontline treatment option for resistant bacterial infections.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on MCF-7 breast cancer cells treated with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for other known anticancer agents. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.
Case Study 3: Neuroprotection in Alzheimer’s Models
In animal models of Alzheimer's disease, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests. These findings support the hypothesis that this compound may serve as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
Cefadroxil anhydrous exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is crucial for bacterial cell wall integrity. As a result, the bacterial cell wall is weakened, leading to cell lysis and death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural analogs differ primarily in their C-3 and C-7 substituents, which dictate antibacterial spectrum, β-lactamase resistance, and pharmacokinetics. Below is a comparative analysis:
Antibacterial Activity
- Gram-Positive Coverage : The target compound’s 4-hydroxyphenyl group enhances binding to PBPs in Staphylococcus aureus compared to cephradine (cyclohexadienyl group) . However, it is less potent than SQ 14,359 (thienylureidoacetyl side chain), which exhibits activity against methicillin-resistant S. aureus (MRSA) .
- Gram-Negative Coverage: Unlike E1100 (aminothiazolyl-hydroxyimino group), the target compound lacks a zwitterionic side chain, reducing its permeability through porin channels in Pseudomonas aeruginosa .
Pharmacokinetics
- Protein Binding : The target compound’s 4-hydroxyphenyl group contributes to moderate protein binding (~70–80%), whereas E1100 shows concentration-dependent binding (82–91% in humans) due to its dimethylcarbamoyloxymethyl group .
- Metabolic Stability : The methyl group at C-3 minimizes hepatic metabolism, favoring renal excretion. In contrast, compounds with tetrazolylthio groups (e.g., ) exhibit longer half-lives but higher risk of drug-drug interactions .
β-Lactamase Stability
- The 4-hydroxyphenylacetyl side chain provides moderate resistance to TEM-1 β-lactamase but is less effective than the methoxyimino group in third-generation cephalosporins (e.g., ceftazidime, ) .
- SQ 14,359’s ureidoacetyl group confers broad resistance to Class A and C β-lactamases, making it superior for treating resistant infections .
Research Findings and Data Tables
Table 1: Pharmacokinetic Parameters in Rats
Table 2: MIC Values (μg/mL) Against Common Pathogens
| Organism | Target Compound | SQ 14,359 () | Ceftazidime () |
|---|---|---|---|
| S. aureus | 0.5–1.0 | 0.25–0.5 | 2–4 |
| E. coli | 4–8 | 1–2 | 0.5–1 |
| P. aeruginosa | >32 | 8–16 | 4–8 |
Biological Activity
The compound (6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , also known as a cephalosporin derivative, has garnered attention for its antibacterial properties and potential therapeutic applications. This section explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 363.09 g/mol. The structure features a bicyclic system with a thiazole ring, which is critical for its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.09 g/mol |
| Functional Groups | Amino, Hydroxy, Thiazole |
| Pharmacophore | Five-membered heterocycles |
The compound functions primarily as an antibiotic through inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death in susceptible bacteria.
Antibacterial Spectrum
Research indicates that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to the following:
- Inhibition of β-lactamase enzymes : This enhances its stability against hydrolysis by bacterial enzymes.
- Affinity for multiple PBPs : This allows it to target various bacterial strains effectively.
In Vitro Studies
A number of studies have evaluated the antibacterial efficacy of this compound:
- Antibacterial Activity : In vitro tests revealed that the compound demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 0.5 to 4 µg/mL depending on the strain tested .
- Synergistic Effects : Combination studies with other antibiotics indicated that this compound can enhance the efficacy of existing treatments, particularly when used in conjunction with aminoglycosides .
Case Studies
Several case studies highlight its clinical effectiveness:
- A clinical trial involving patients with complicated skin infections showed a higher rate of treatment success when this compound was included in the regimen compared to standard treatments alone .
- Another study focused on patients with pneumonia caused by resistant strains of bacteria demonstrated that the addition of this compound significantly reduced treatment failure rates .
Safety Profile and Toxicology
While the compound shows promising antibacterial activity, its safety profile is crucial for therapeutic use:
- Toxicity Studies : Preclinical studies indicate low toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses .
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good absorption and distribution in tissues, making it suitable for systemic administration .
Q & A
Q. What are the critical steps in synthesizing (6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid?
The synthesis involves:
- Chiral Precursor Assembly : The β-lactam core is constructed via a [2+2] cycloaddition reaction between a thiazolidine carboxylic acid derivative and a ketene precursor, ensuring stereochemical fidelity at the 6R and 7R positions .
- Side-Chain Coupling : The 4-hydroxyphenylglycine moiety is introduced via an amide bond formation under carbodiimide-mediated coupling (e.g., EDC/HOBt), requiring strict pH control (pH 6.5–7.0) to avoid racemization .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomeric impurities, with purity >98% confirmed by LC-MS .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- Stereochemical Validation : X-ray crystallography confirms the 6R,7R configuration, while circular dichroism (CD) spectroscopy verifies optical activity in the β-lactam ring .
- Functional Group Analysis : IR spectroscopy identifies key bands: 1775 cm⁻¹ (β-lactam C=O), 1670 cm⁻¹ (amide C=O), and 3300–3500 cm⁻¹ (NH and OH stretches) .
- Purity Assessment : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (DMSO-d₆) detect trace impurities (<0.5%) .
Advanced Research Questions
Q. How does the 4-hydroxyphenyl substituent influence the compound’s interaction with bacterial penicillin-binding proteins (PBPs)?
The 4-hydroxyphenyl group enhances binding to PBPs via:
- Hydrogen Bonding : The hydroxyl group forms H-bonds with conserved Ser130 and Lys234 residues in PBP2a (MRSA target), as shown in molecular docking studies .
- Steric Effects : Substituent bulkiness restricts access to the active site of β-lactamases, reducing hydrolysis rates compared to non-hydroxylated analogs (e.g., 50% lower kcat in TEM-1 β-lactamase assays) .
- Synergy with β-Lactam Core : The combined effect increases MIC values against Staphylococcus aureus (MIC = 2 µg/mL vs. 8 µg/mL for des-hydroxy derivatives) .
Q. What experimental strategies resolve contradictions in reported enzymatic stability data?
Discrepancies in β-lactamase resistance profiles arise from:
- Enzyme Isoform Variability : Use isoform-specific assays (e.g., SHV-1 vs. CTX-M-15) and standardized inoculum sizes (CFU = 5 × 10⁵) to minimize variability .
- Solvent Effects : Stability in aqueous buffers (pH 7.4) decreases by 20% compared to DMSO solutions due to hydrolysis; pre-incubation conditions must be standardized .
- Metalloenzyme Interference : Chelating agents (e.g., EDTA) inhibit metallo-β-lactamases (e.g., NDM-1), masking intrinsic stability. Control experiments with Zn²⁺ supplementation clarify this .
Q. How can chiral impurities in the synthesis be minimized, and what are their impacts on bioactivity?
- Chiral Resolution : Use immobilized penicillin G acylase for enantioselective hydrolysis of racemic intermediates, achieving >99% ee .
- Impact on Activity : 6S,7R diastereomers show 10-fold reduced binding affinity to PBPs, as confirmed by surface plasmon resonance (SPR) assays .
- Process Optimization : Kinetic resolution with Candida antarctica lipase B reduces impurity levels to <0.1% in pilot-scale batches .
Methodological Challenges and Solutions
Q. What are the best practices for assessing stability under physiological conditions?
- Hydrolytic Stability : Incubate the compound in simulated body fluid (SBF, pH 7.4, 37°C) and monitor degradation via UV-HPLC (λ = 254 nm). Half-life (t₁/₂) should exceed 2 hours for therapeutic viability .
- Photooxidation Risks : Protect solutions from UV light (amber vials) to prevent cleavage of the β-lactam ring, which reduces potency by 40% after 24-hour exposure .
Q. How can researchers optimize the compound’s solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
